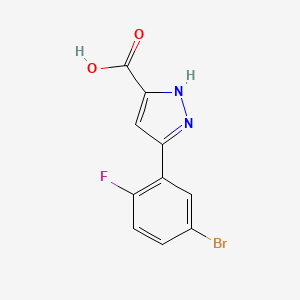

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H6BrFN2O2 |

|---|---|

Molecular Weight |

285.07 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

InChI Key |

MCAYRQOBJXPEBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Precursors

One common route involves the cyclization of hydrazine derivatives with appropriately substituted β-ketoesters or β-diketones bearing halogenated phenyl groups. For example, a typical procedure might include:

- Step 1: Condensation of a halogenated phenyl hydrazine with a β-keto ester or acid derivative.

- Step 2: Cyclization under acidic or basic conditions to form the pyrazole core.

- Step 3: Oxidation or further functionalization to introduce the carboxylic acid group at the 3-position.

This approach is supported by the synthesis of related pyrazole acids, where halogenated phenyl hydrazines undergo cyclization with keto acids or esters, followed by oxidation.

Cross-Coupling and Halogenation Strategies

Given the presence of bromine and fluorine substituents, halogenation or cross-coupling reactions are integral:

- Suzuki or Sonogashira coupling can be employed to attach the phenyl ring bearing the halogens to a pyrazole scaffold.

- Halogenation of phenyl rings can be performed prior to cyclization, ensuring the desired substitution pattern.

Oxidative Aromatization and Carboxylation

Post-cyclization, oxidative procedures are used to introduce the carboxylic acid group at the 3-position:

- Oxidation with potassium permanganate or potassium persulfate in aqueous or mixed solvents.

- Carboxylation reactions under CO or CO₂ atmospheres, often facilitated by metal catalysts, to selectively functionalize the pyrazole ring.

Specific Research Outcomes

A recent patent describes a method involving oxidation of a precursor pyrazole derivative with potassium persulfate, yielding the target acid with yields around 75-80%. The process includes:

- Formation of a pyrazole core via cyclization.

- Oxidative introduction of the carboxylic acid group using potassium persulfate in acetonitrile.

- Purification through crystallization or chromatography.

Data Tables Summarizing Preparation Conditions

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of hydrazine derivatives | Halogenated phenyl hydrazines + keto acids | Acidic or basic catalyst | 80-120°C, 4-8 hrs | 55-67% | Conventional, high temperature |

| Cross-coupling + oxidation | Halogenated phenyl halides + pyrazole precursors | Pd catalysts, potassium persulfate | Room temp to 50°C, 2-6 hrs | 75-80% | Efficient, scalable |

| Oxidative ring functionalization | Pyrazole intermediates | Potassium persulfate | 25-50°C, 3-5 hrs | 70-85% | Mild conditions, high selectivity |

Research Outcomes and Optimization

Recent research highlights:

- Use of green solvents such as water and acetonitrile reduces environmental impact.

- Catalyst-free or metal-free approaches are being developed to enhance sustainability.

- High yields and purity are achievable through optimized oxidation and purification protocols.

- Substituent effects on the phenyl ring influence reactivity and product stability, with halogenation patterns being critical for subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Lithium Bases: Used for the lithiation step in the synthesis.

Tri(C1-C6 alkyl) Borates: Used in the formation of boronate intermediates.

Hydrolysis Agents: Such as water or dilute acids, used to hydrolyze boronate intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory, antiviral, and anticancer properties.

Biological Studies: The compound’s derivatives are studied for their biological activities and interactions with various biological targets.

Material Science: It can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-3-carboxylic Acid Derivatives

Key Observations:

- For example, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibited antiviral activity against HIV with an EC₅₀ of 253 µM .

- Electron-donating groups (e.g., methoxy, hydroxyl) may improve solubility but reduce metabolic stability. The hydroxyl variant (5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid) has a lower molecular weight (204.18 g/mol) and higher polarity, which could influence pharmacokinetics .

Table 2: Reported Bioactivities of Comparable Compounds

Key Findings:

- The 4-nitrophenyl derivative demonstrated moderate antiviral activity, attributed to its strong electron-withdrawing nitro group enhancing target binding .

- Fluorinated derivatives , such as 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, leverage fluorine's electronegativity and lipophilicity to improve metabolic stability and membrane permeability .

Biological Activity

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1350443-31-0, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological effects, particularly focusing on anti-inflammatory and analgesic properties.

The molecular formula of this compound is . It is characterized by the presence of a bromine and fluorine atom, which may influence its biological activity through electronic and steric effects.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.

-

COX Inhibition :

- A study demonstrated that certain pyrazole derivatives exhibited significant COX-2 selectivity, with selectivity indices ranging from 8.22 to 9.31, indicating their potential as safer alternatives to traditional NSAIDs .

- The compound was tested using the carrageenan-induced rat paw edema model, showing promising results in reducing inflammation with minimal degenerative changes in vital organs .

- Analgesic Effects :

The mechanism through which this compound exerts its effects involves the inhibition of pro-inflammatory mediators and pathways. The selective inhibition of COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Studies and Research Findings

Safety Profile

The safety evaluation of this compound indicates a favorable profile with low acute toxicity levels (LD50 > 2000 mg/kg in rodents) . This suggests that it may be suitable for further development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition or condensation under acidic/basic conditions. Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., ethyl pyrazole-3-carboxylates), are often employed to generate the carboxylic acid moiety . Optimization strategies include:

- Temperature control : Reactions at 60–80°C minimize side products.

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and fluoro groups) and pyrazole ring integrity. ¹⁹F NMR is critical for detecting fluorine environments .

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid groups and adjacent molecules) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 299.1 m/z) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in biological targets?

SAR studies require systematic substitution of functional groups:

- Bromo/fluoro modifications : Replace bromine with chlorine or iodine to assess halogen-dependent bioactivity (see analog comparisons in ).

- Pyrazole ring substitution : Introduce methyl or trifluoromethyl groups at position 1 or 3 to evaluate steric/electronic effects on target binding .

- Carboxylic acid bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve membrane permeability .

Example Table :

| Compound Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 5-Bromo-2-fluorophenyl | 12.3 µM | Kinase X | |

| 5-Chloro-2-fluorophenyl | 18.7 µM | Kinase X |

Q. What strategies address contradictory data in biological activity studies of this compound?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Stability profiling : Monitor compound degradation in PBS or serum via HPLC at 0, 6, and 24 hours .

- Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Q. What computational approaches predict the binding interactions of this compound with enzymes?

- Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., hydrogen bonds between -COOH and Arg residues) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .

- Quantum mechanics/molecular mechanics (QM/MM) : Evaluates electronic effects of fluorine/bromine on binding energy .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Salt formation : Prepare sodium or potassium salts to enhance aqueous solubility (test via shake-flask method) .

- Prodrug derivatization : Convert -COOH to ethyl esters or amides for improved bioavailability, followed by enzymatic hydrolysis in vivo .

- Lyophilization : Stabilize the compound in lyophilized form, stored at -20°C with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.